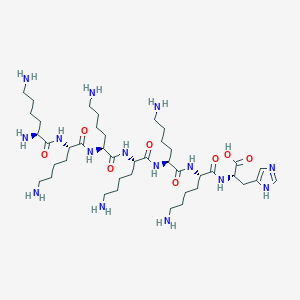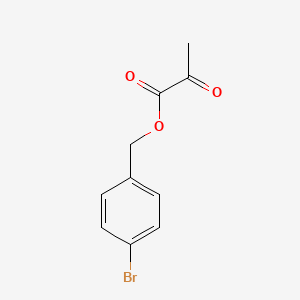acetic acid CAS No. 928202-87-3](/img/structure/B14189140.png)
[(Carboxycarbonothioyl)sulfanyl](dichloro)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Carboxycarbonothioyl)sulfanylacetic acid is a unique compound characterized by its complex structure, which includes carboxyl, carbonothioyl, sulfanyl, and dichloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxycarbonothioyl)sulfanylacetic acid typically involves the reaction of dichloroacetic acid with carbonothioyl sulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (Carboxycarbonothioyl)sulfanylacetic acid involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled using advanced instrumentation to ensure consistent quality. The product is then purified through various techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Carboxycarbonothioyl)sulfanylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
(Carboxycarbonothioyl)sulfanylacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (Carboxycarbonothioyl)sulfanylacetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Compounds containing a thiazole ring exhibit similar biological activities, such as antimicrobial and anticancer properties.
Dichloroacetic Acid: This compound shares the dichloro group and is known for its use in metabolic research and potential anticancer properties.
Carbonothioyl Compounds: These compounds are known for their reactivity and use in organic synthesis.
Uniqueness
(Carboxycarbonothioyl)sulfanylacetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
928202-87-3 |
|---|---|
Formule moléculaire |
C4H2Cl2O4S2 |
Poids moléculaire |
249.1 g/mol |
Nom IUPAC |
2-(carboxycarbothioyl)sulfanyl-2,2-dichloroacetic acid |
InChI |
InChI=1S/C4H2Cl2O4S2/c5-4(6,3(9)10)12-2(11)1(7)8/h(H,7,8)(H,9,10) |
Clé InChI |
OYNAXPHUQPRCQU-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=S)SC(C(=O)O)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)


![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)

![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14189092.png)
![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)
![P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide](/img/structure/B14189146.png)
